1-[(2-Bromoethyl)sulfonyl]-4-methylbenzene CAS 5755-76-0 properties
1-[(2-Bromoethyl)sulfonyl]-4-methylbenzene CAS 5755-76-0 properties
An In-depth Technical Guide to 1-[(2-Bromoethyl)sulfonyl]-4-methylbenzene (CAS 5755-76-0)
This guide offers a comprehensive technical overview of 1-[(2-Bromoethyl)sulfonyl]-4-methylbenzene, a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, synthesis, reactivity, and applications, grounding theoretical knowledge in practical, field-proven insights.
Introduction: A Versatile Bifunctional Reagent
1-[(2-Bromoethyl)sulfonyl]-4-methylbenzene, also known as 2-(p-tolylsulfonyl)ethyl bromide, is a crystalline solid of significant interest in medicinal chemistry and materials science. Its structure is characterized by two key functional groups: a terminal bromo group, which is an excellent leaving group for nucleophilic substitution reactions, and a p-toluenesulfonyl (tosyl) group, a moiety frequently found in pharmacologically active compounds. This bifunctional nature makes it a valuable building block for introducing the 2-(p-tolylsulfonyl)ethyl group into a wide array of molecular scaffolds. This guide will elucidate the chemical and physical attributes of this reagent, providing the foundational knowledge necessary for its effective and safe utilization in a research and development setting.
Physicochemical & Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental to its application. These characteristics dictate its behavior in reaction media, its purification, and its structural confirmation.
Core Properties
The key physicochemical properties of 1-[(2-Bromoethyl)sulfonyl]-4-methylbenzene are summarized below.
| Property | Value | Reference |
| CAS Number | 5755-76-0 | [1] |
| Molecular Formula | C₉H₁₁BrO₂S | [2] |
| Molecular Weight | 263.15 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 65-69 °C (for the closely related p-Toluenesulfonyl chloride) | [3] |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Chloroform, and Ethyl Acetate. Insoluble in water. | General chemical knowledge |
Spectroscopic Signature
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The expected spectral data are as follows:
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is predicted to show four distinct signals:
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An AA'BB' system (two doublets) in the aromatic region (~7.4-7.8 ppm) corresponding to the four protons on the p-substituted benzene ring.
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Two triplets in the aliphatic region (~3.6-3.8 ppm and ~3.4-3.6 ppm), representing the two methylene (-CH₂-) groups. The downfield shift is due to the strong electron-withdrawing effect of the adjacent sulfonyl and bromo groups.
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A singlet at ~2.4 ppm corresponding to the three protons of the methyl (-CH₃) group on the benzene ring.[4]
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework:
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Signals for the four distinct aromatic carbons, including the ipso-carbons attached to the sulfur and methyl groups.
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Two signals in the aliphatic region for the two methylene carbons.
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A single signal for the methyl carbon.[4]
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IR (Infrared) Spectroscopy: The IR spectrum is distinguished by strong absorptions characteristic of the sulfonyl group.
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S=O Asymmetric Stretch: ~1350-1300 cm⁻¹
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S=O Symmetric Stretch: ~1165-1120 cm⁻¹[5]
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C-Br Stretch: ~600-500 cm⁻¹
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Aromatic C-H Stretch: ~3100-3000 cm⁻¹
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Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight and elemental composition.
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The molecular ion peak [M]⁺ would exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), showing two peaks of nearly equal intensity at m/z 262 and 264.
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Synthesis and Experimental Protocol
The most direct and widely adopted method for synthesizing 1-[(2-Bromoethyl)sulfonyl]-4-methylbenzene is through the esterification of 2-bromoethanol with p-toluenesulfonyl chloride (TsCl). This reaction leverages the high reactivity of the sulfonyl chloride toward alcohols.[6][7]
Synthetic Pathway
The reaction proceeds by the nucleophilic attack of the hydroxyl group of 2-bromoethanol on the electrophilic sulfur atom of p-toluenesulfonyl chloride. A base, typically pyridine or triethylamine, is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[8]
Sources
- 1. eontrading.uk [eontrading.uk]
- 2. 1-(1-Bromoethyl)-4-methylbenzene | C9H11Br | CID 11030815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. p-Toluenesulfonyl Chloride [commonorganicchemistry.com]
- 4. rsc.org [rsc.org]
- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 6. svkm-iop.ac.in [svkm-iop.ac.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]
